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Abstract
A-83016F is a member of the aurodox family of antibiotics, a class of natural products isolated

from actinomycetes. While exhibiting weak direct antimicrobial activity, its primary mechanism

of action involves the inhibition of bacterial protein synthesis through targeting the elongation

factor Tu (EF-Tu). This guide provides a comprehensive overview of the known biological

activities of A-83016F and related aurodox antibiotics, with a focus on quantitative data,

experimental methodologies, and relevant signaling pathways. The information presented is

intended to support further research and development efforts in the field of novel antibiotics.

Introduction
A-83016F is a polyketide antibiotic isolated from the culture broth of an unidentified

actinomycete, designated A83016.[1][2] Structurally, it belongs to the elfamycin group of

antibiotics, which are characterized by their shared mechanism of action rather than a common

chemical scaffold.[2] The primary molecular target of this family is the bacterial elongation

factor Tu (EF-Tu), a crucial component of the protein translation machinery.[2] This guide

synthesizes the available data on A-83016F's biological activity, offering a technical resource

for the scientific community.
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Property Value Source

CAS Number 142435-72-1 [3]

Molecular Formula C37H55NO10 [3]

Molecular Weight 673.8 g/mol [3]

IUPAC Name

(2E,4E,6E)-7-[(2R,3R,5R)-3-

hydroxy-5-[(2S,3S,4E,6E)-3-

methoxy-4-methyl-8-[[(2S)-2-

[(2R,3R,4R,6S)-2,3,4-

trihydroxy-5,5-dimethyl-6-

[(1E,3Z)-penta-1,3-

dienyl]oxan-2-

yl]butanoyl]amino]octa-4,6-

dien-2-yl]oxolan-2-yl]hepta-

2,4,6-trienoic acid

[3]

Biological Activity
Antimicrobial Activity
A-83016F has demonstrated weak antimicrobial activity against a narrow range of bacterial

species in broth dilution assays.[4] The minimum inhibitory concentration (MIC) values for A-
83016F against several pathogens are summarized in the table below.

Bacterial Strain MIC (µg/mL)

Streptococcus pneumoniae PARK 16

Streptococcus pyogenes 32

Haemophilus influenzae 64

Data sourced from Cayman Chemical product information sheet.[4]

Mechanism of Action: Inhibition of Elongation Factor Tu
(EF-Tu)
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The primary mechanism of antibacterial action for A-83016F and other aurodox antibiotics is

the inhibition of protein synthesis via interaction with the bacterial elongation factor Tu (EF-Tu).

[2] EF-Tu is a GTP-binding protein that plays a critical role in the elongation phase of

translation by delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome.

The binding of aurodox antibiotics to EF-Tu induces a conformational change in the protein,

locking it in a state that mimics the GTP-bound form, even when GDP is bound.[4] This altered

conformation prevents the release of the EF-Tu-GDP complex from the ribosome after GTP

hydrolysis. Consequently, the ribosome is stalled, and protein synthesis is halted.

Release

EF-Tu_GDP_Ribosome

Click to download full resolution via product page

In Vivo Activity and Anti-Virulence Properties of Aurodox
While specific in vivo data for A-83016F is not publicly available, studies on the closely related

aurodox have demonstrated its potential as an anti-virulence agent. In a murine model of Shiga

toxin-producing E. coli (STEC) infection, aurodox was shown to be an effective treatment.[3]

Notably, aurodox is a poor antibiotic against E. coli in terms of direct killing, but it effectively

inhibits the Type III Secretion System (T3SS) of several Gram-negative pathogens, including E.

coli, Salmonella Typhimurium, Yersinia pseudotuberculosis, and Vibrio parahaemolyticus.[1][5]

The T3SS is a critical virulence factor that injects bacterial effector proteins into host cells. By

inhibiting the T3SS, aurodox can prevent the pathogen from establishing a successful infection.

A recent study has identified the adenylosuccinate synthase (PurA) as the molecular target for

the T3SS inhibitory activity of aurodox.[6]

Cytotoxicity in Mammalian Cells
Limited data is available on the cytotoxicity of A-83016F in mammalian cells. However, a study

on aurodox reported no overt cytotoxicity when tested on HeLa cells at a concentration of 5
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µg/mL.[2] This suggests a potential therapeutic window for aurodox and related compounds,

where they can inhibit bacterial virulence factors at concentrations that are not harmful to host

cells.

Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay - Broth
Microdilution Method
The following is a generalized protocol for determining the MIC of a compound like A-83016F
using the broth microdilution method. Specific parameters may need to be optimized for

different bacterial strains and growth conditions.

Materials:

A-83016F stock solution (e.g., in DMSO)

Sterile 96-well microtiter plates

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

Bacterial inoculum, standardized to a specific optical density (e.g., 0.5 McFarland standard)

Sterile diluent (e.g., growth medium)

Incubator

Procedure:

Prepare a serial two-fold dilution of the A-83016F stock solution in the 96-well plate using the

growth medium as the diluent. The final volume in each well should be 50 µL.

Prepare the bacterial inoculum in the growth medium to achieve a final concentration of

approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate,

resulting in a final volume of 100 µL.
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Include a positive control well (bacterial inoculum without the compound) and a negative

control well (growth medium only).

Incubate the plate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for

18-24 hours.

The MIC is determined as the lowest concentration of A-83016F that completely inhibits

visible bacterial growth.
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A-83016F is an aurodox antibiotic with a well-defined mechanism of action targeting bacterial

EF-Tu. While its direct antimicrobial activity is weak, the anti-virulence properties of the

aurodox family, demonstrated through the inhibition of the Type III Secretion System, present a

promising avenue for the development of novel therapeutics. The low cytotoxicity of aurodox in

mammalian cells further enhances its potential.

Future research on A-83016F should focus on:

Expanding the antimicrobial activity profile against a broader range of clinically relevant

pathogens.

Conducting comprehensive cytotoxicity studies on various mammalian cell lines to establish

a clear safety profile.

Performing in vivo efficacy studies to evaluate its potential as an anti-virulence agent in

relevant animal models of infection.

Investigating its pharmacokinetic and pharmacodynamic properties to assess its drug-like

characteristics.

Exploring its potential for synergistic activity with other classes of antibiotics.

A deeper understanding of the biological activities of A-83016F and other aurodox antibiotics

will be crucial for unlocking their full therapeutic potential in an era of increasing antimicrobial

resistance.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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